

Spectroscopic Profile of Tris(2,4-pentanedionato)chromium(III): A Technical Guide

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Compound of Interest

Compound Name: *Tris(2,4-pentanedionato)chromium(III)*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **Tris(2,4-pentanedionato)chromium(III)**, commonly abbreviated as Cr(acac)₃. This coordination complex is a staple in inorganic chemistry and finds applications in catalysis and materials science. A thorough understanding of its spectroscopic signature is crucial for its characterization and for monitoring its behavior in various chemical processes. This document collates data from various scientific sources to present a comprehensive spectroscopic profile, focusing on Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Tris(2,4-pentanedionato)chromium(III)** is characterized by absorptions arising from both d-d electronic transitions of the chromium(III) ion and intra-ligand charge transfer transitions. The Cr(III) ion has a d³ electronic configuration, and in an octahedral ligand field, this gives rise to spin-allowed transitions from the ⁴A_{2g} ground state to higher energy quartet states.

The color of the complex, typically a deep maroon or purple, is a direct consequence of these electronic transitions in the visible region of the electromagnetic spectrum.^[1] The lowest energy absorption band is assigned to the ⁴A_{2g} → ⁴T_{2g} transition.^[2] A second, higher energy

d-d transition, ${}^4A_2g \rightarrow {}^4T_1g$, is often observed, though it can sometimes be obscured by more intense charge-transfer bands.

Table 1: UV-Vis Spectroscopic Data for **Tris(2,4-pentanedionato)chromium(III)**

Solvent/Medium	λ_{max} (nm)	Assignment	Reference
Ethanol	560	${}^4A_2 \rightarrow {}^4T_2$	[3]
Ethanol	398	${}^4A_2 \rightarrow {}^4T_1$	[3]
Ethanol	330	$\pi_3(e) \rightarrow \pi_4(a_1)$ (Ligand Transition)	[3]
Ethanol	267	S \rightarrow T (Ligand Transition)	[3]
Ethanol	220	-	[3]
Benzene	-	The spectrum in benzene shows one absorption maximum, with the second crystal field transition obscured by intense ligand-based electronic transitions.	[4]

Infrared (IR) Spectroscopy

The infrared spectrum of Cr(acac)₃ provides valuable information about the vibrational modes of the acetylacetone ligand and the coordination of the ligand to the chromium ion. The delocalization of π -electrons within the chelate ring significantly influences the positions of the C=O and C=C stretching vibrations. Strong coupling often occurs between the various vibrational modes of the chelated ring.[5]

Key vibrational bands are observed in the regions associated with C-O, C-C, and Cr-O stretching, as well as various bending and deformation modes of the ligand. The bands between 1500 and 1600 cm^{-1} are typically assigned to coupled C=C and C=O stretching

vibrations.[\[6\]](#) The region below 700 cm⁻¹ is particularly important for identifying vibrations involving the metal-oxygen bond.

Table 2: Infrared (IR) Spectroscopic Data for **Tris(2,4-pentanedionato)chromium(III)**

Wavenumber (cm ⁻¹)	Assignment	Reference
1575	v(C=C) + v(C=O)	[7]
1524	v(C=O) + v(C=C)	[7]
1378	-	[7]
1280	-	[7]
933	Asymmetric C-CH ₃ stretching coupled with in-plane ring deformation	[5]
680	Cr-O vibrational movements	[5]
611	Asymmetric Cr-O stretching	[5]
594	Asymmetric Cr-O stretching	[5]
495	Cr-O vibrational movements	[5]
460 (Raman)	Totally symmetric Cr-O stretching (a ₁ species)	[5]
250	Cr-O vibrational movements	[5]
224	Cr-O vibrational movements	[5]
179	Cr-O vibrational movements	[5]

Experimental Protocols

Detailed experimental procedures for acquiring spectroscopic data are crucial for reproducibility. The following are generalized protocols based on information from various sources.

Synthesis of Tris(2,4-pentanedionato)chromium(III)

A common method for the synthesis of Cr(acac)₃ involves the reaction of a chromium(III) salt with acetylacetone in the presence of a base.[8][9][10]

- **Dissolution:** Dissolve chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in distilled water.[11]
- **Addition of Reagents:** Add urea and acetylacetone to the solution. Urea acts as a source of ammonia upon heating, which will deprotonate the acetylacetone.[8][11]
- **Heating:** Heat the mixture with stirring. As the urea hydrolyzes and the solution becomes basic, deep maroon crystals of Cr(acac)₃ will begin to form.[11]
- **Isolation:** After cooling, the product is isolated by suction filtration, washed with water, and dried.[9]

UV-Vis Spectroscopy Protocol

- **Sample Preparation:** Prepare a dilute solution of **Tris(2,4-pentanedionato)chromium(III)** in a suitable UV-transparent solvent, such as ethanol.[11] The concentration should be adjusted to yield an absorbance value between 0.2 and 1.5 at the absorption maxima.[11]
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Blank Measurement:** Record a baseline spectrum using a cuvette filled with the pure solvent.
- **Sample Measurement:** Record the absorption spectrum of the prepared solution over the desired wavelength range (e.g., 200-800 nm).
- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}).

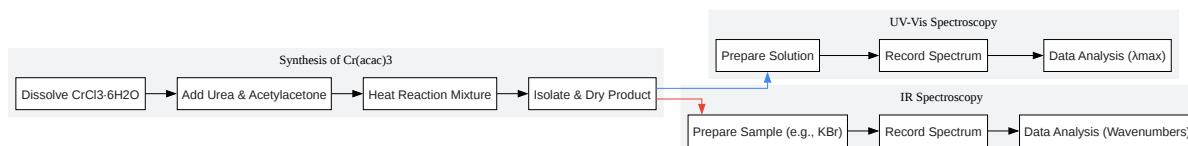
Infrared (IR) Spectroscopy Protocol

- **Sample Preparation:** For solid-state measurements, prepare the sample as a KBr pellet or a mull (e.g., Nujol mull). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for direct analysis of the solid powder.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.

- Background Measurement: Record a background spectrum of the KBr pellet matrix, the mulling agent, or the clean ATR crystal.
- Sample Measurement: Record the IR spectrum of the prepared sample.
- Data Analysis: Identify the positions of the vibrational bands and assign them to the corresponding functional groups and vibrational modes.

Visualizations

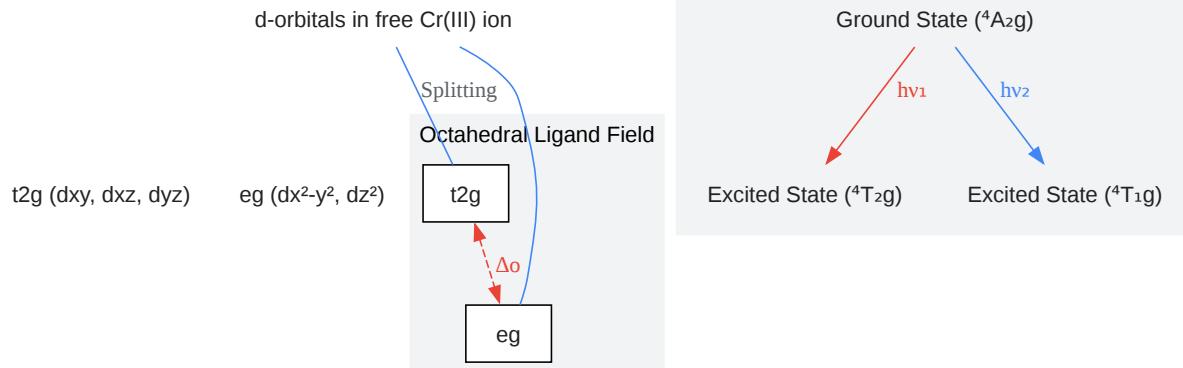
Experimental Workflow for Spectroscopic Analysis



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Caption: Experimental workflow for the synthesis and spectroscopic characterization of Cr(acac)3.

Electronic Transitions in d-Orbitals of Cr(III)



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